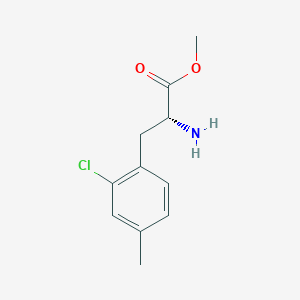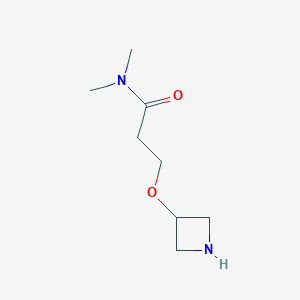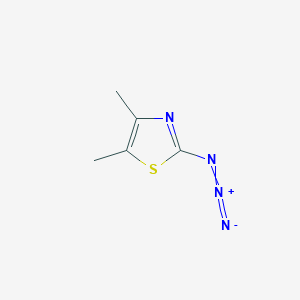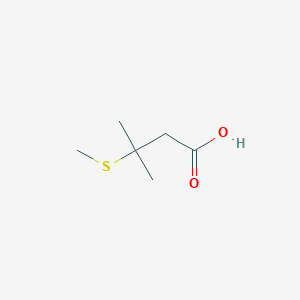
3-Bromo-5-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-sulfamoylbenzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties. This compound is characterized by the presence of a bromine atom at the third position and a sulfamoyl group at the fifth position on the benzamide ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromobenzoic acid with chlorosulfonic acid to form 3-bromo-5-chlorosulfonylbenzoic acid, which is then converted to 3-Bromo-5-sulfamoylbenzamide through an amidation reaction with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-Bromo-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Amidation and Esterification: The amide group can participate in reactions to form new amide or ester derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Amidation and Esterification: Reagents such as carbodiimides or acid chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
3-Bromo-5-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and other industrial applications where sulfonamide derivatives are required
作用機序
The mechanism of action of 3-Bromo-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The bromine atom may also contribute to the compound’s reactivity and binding affinity to its targets. The exact pathways and molecular interactions depend on the specific application and target enzyme or receptor .
類似化合物との比較
Similar Compounds
3-Bromo-4-sulfamoylbenzamide: Similar structure but with the sulfamoyl group at the fourth position.
3-Chloro-5-sulfamoylbenzamide: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-5-methylbenzamide: Similar structure but with a methyl group instead of the sulfamoyl group.
Uniqueness
3-Bromo-5-sulfamoylbenzamide is unique due to the specific positioning of the bromine and sulfamoyl groups, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications .
特性
分子式 |
C7H7BrN2O3S |
|---|---|
分子量 |
279.11 g/mol |
IUPAC名 |
3-bromo-5-sulfamoylbenzamide |
InChI |
InChI=1S/C7H7BrN2O3S/c8-5-1-4(7(9)11)2-6(3-5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) |
InChIキー |
NYVDMTVFKAVOGD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)





